Dracorhodin perchlorate is a synthetic chemical compound derived from dracorhodin, an anthocyanin red pigment found in the resin of the Dracaena species. It is characterized by its bright red color and its role as a potent pharmacological agent. This compound has garnered attention due to its various biological activities, including anti-cancer properties, wound healing capabilities, and effects on cell migration and proliferation.
Dracorhodin perchlorate exhibits two main mechanisms of action with potential therapeutic applications:
Studies suggest it can induce apoptosis (programmed cell death) in cancer cells [, ]. This makes it a potential candidate for cancer treatment. The exact mechanism is still under investigation, but it likely involves the generation of reactive oxygen species (ROS) and activation of caspases, enzymes involved in the cell death pathway [].
Research indicates dracorhodin perchlorate can promote wound healing by stimulating various cellular processes, including cell migration and angiogenesis (blood vessel formation) []. It may achieve this by activating specific signaling pathways within cells [].
One such study investigated the potential bioactivity of Dracorhodin Perchlorate on human keratinocytes (HaCaT cells), which play a crucial role in wound healing. The research demonstrated that Dracorhodin Perchlorate treatment promoted wound closure in a time-dependent manner [].
Another area of research involves evaluating Dracorhodin Perchlorate's efficacy in promoting wound repair in animal models. Studies on rats have shown that Dracorhodin Perchlorate applied topically via an emulsion gel facilitated wound healing. The proposed mechanism involves increased expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in the affected tissues, both of which are essential for wound closure [].
While research on Dracorhodin Perchlorate's wound healing properties appears promising, it's important to note that some findings require further investigation. There's also ongoing research into Dracorhodin Perchlorate's potential applications in other areas:
The biological activities of dracorhodin perchlorate are diverse:
Dracorhodin perchlorate is synthesized through chemical modification of dracorhodin. The synthesis typically involves:
Dracorhodin perchlorate has a range of applications in various fields:
Studies have demonstrated that dracorhodin perchlorate interacts with several cellular pathways:
Dracorhodin perchlorate shares similarities with other compounds derived from natural sources or exhibiting similar biological activities. Below is a comparison highlighting its uniqueness:
Compound Name | Source | Primary Activity | Unique Features |
---|---|---|---|
Dracorhodin | Dracaena resin | Antioxidant | Natural pigment; less potent than its perchlorate form |
Curcumin | Turmeric | Anti-inflammatory, anticancer | Broad spectrum anti-inflammatory effects |
Resveratrol | Grapes | Antioxidant, anticancer | Cardioprotective effects |
Quercetin | Various plants | Antioxidant, anti-inflammatory | Known for its flavonoid properties |
Berberine | Goldenseal | Antimicrobial, anticancer | Unique alkaloid structure |
Dracorhodin perchlorate stands out due to its specific mechanism of inducing apoptosis and promoting wound healing while being a synthetic derivative of a natural compound. Its unique chemical structure allows it to interact with various biological targets effectively.
Dracorhodin perchlorate is a synthetic analogue of the natural flavylium compound dracorhodin, characterized by the molecular formula C₁₇H₁₅ClO₇ and a molecular weight of 366.75 g/mol [1] [2] [3]. The compound exists as the perchlorate salt of 7-hydroxy-5-methoxy-6-methyl-2-phenyl-1-benzopyrylium, representing a stabilized form of the naturally occurring dracorhodin [4] [5]. The structural framework consists of a flavylium cation core with specific substitution patterns that define its chemical identity and biological activity [6].
The molecular structure features a benzopyrylium ring system with methoxy substitution at the 5-position, methyl substitution at the 6-position, and hydroxyl functionality at the 7-position [1] [3]. The 2-position bears a phenyl substituent, completing the characteristic flavylium architecture [2]. The perchlorate anion (ClO₄⁻) serves as the counterion, providing enhanced stability compared to the free flavylium cation [7] [8].
Crystallographic analysis reveals that dracorhodin perchlorate adopts a planar conformation with the phenyl ring at the 2-position oriented approximately coplanar with the benzopyrylium core [4]. The methoxy group at position 5 and the hydroxyl group at position 7 participate in intramolecular hydrogen bonding interactions that contribute to the overall structural stability [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₅ClO₇ | [1] [2] |
Molecular Weight | 366.75 g/mol | [2] [3] |
Physical Appearance | Orange yellow crystalline powder | [3] |
Color | Very dark orange | [3] |
Purity | ≥98% | [4] [26] |
Solubility in DMSO | 30 mg/mL | [18] [20] |
Solubility in DMF | 30 mg/mL | [20] |
Solubility in Methanol | Soluble | [3] |
Storage Conditions | -20°C, protected from light | [4] [18] |
Dracorhodin perchlorate exhibits distinctive physicochemical properties that reflect its flavylium salt nature [3] [18]. The compound appears as an orange yellow crystalline powder with a very dark orange coloration, characteristic of flavylium compounds [3]. The high purity levels (≥98%) achieved in commercial preparations demonstrate the effectiveness of modern purification techniques [4] [26].
The solubility profile indicates good dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubility values of 30 mg/mL in both solvents [18] [20]. The compound also demonstrates solubility in methanol and other polar protic solvents [3]. The solubility in aqueous phosphate buffered saline at physiological pH (7.2) is significantly lower at 0.20 mg/mL when prepared as a 1:4 mixture with dimethyl sulfoxide [18].
Storage requirements emphasize the need for protection from light and maintenance of low temperatures (-20°C), reflecting the photosensitive and thermally labile nature of flavylium compounds [4] [18]. The compound exhibits a shelf life of two years when stored under appropriate conditions [4].
Ultraviolet-visible spectroscopic analysis of dracorhodin perchlorate reveals characteristic absorption patterns that are highly dependent on solution pH conditions [12]. In acidic aqueous solutions (0.1 mol/L hydrochloric acid), the compound exhibits distinct absorption maxima at 273 nm and 440 nm, corresponding to the flavylium cation form (AH⁺) [12]. Additional spectral features include absorption minima at 249 nm and 331 nm, with inflection points observed at 235 nm and 303 nm [12].
pH Condition | λmax (nm) | Absorbance | Molecular Form |
---|---|---|---|
pH 1 (0.1 M HCl) | 273, 440 | 0.363, 0.413 | Flavylium cation (AH⁺) |
pH 7 (neutral) | Variable | Mixed | Multiple forms |
pH 13 (0.1 M NaOH) | ~285 | Variable | Chalcone form |
The spectral characteristics demonstrate the pH-dependent structural transformations that are fundamental to flavylium chemistry [12]. At acidic pH values, the flavylium cation predominates, displaying the characteristic yellow coloration with absorption maxima in both the ultraviolet and visible regions [12]. The absorption at 440 nm is particularly diagnostic for the flavylium form and contributes to the yellow appearance of acidic solutions [12].
As the pH increases toward neutral conditions, the absorption spectrum undergoes significant changes reflecting the equilibrium between multiple molecular forms including the quinoidal base, hemiketal, and chalcone structures [12]. These transformations result in color changes from yellow through orange to red, depending on the predominant species present [12].
Mass spectrometric analysis of dracorhodin perchlorate provides definitive molecular weight confirmation and structural information through fragmentation patterns [12]. Electrospray ionization mass spectrometry in positive ion mode reveals the molecular ion peak at m/z 267, corresponding to the flavylium cation [AH⁺] [12]. The perchlorate anion is typically observed as a separate peak at m/z 99 in negative ion mode [37] [38].
Ionization Mode | m/z | Assignment | pH Condition |
---|---|---|---|
Positive ESI | 267 | [AH⁺] | pH 1 |
Positive ESI | 285 | [M+H]⁺ | pH 13 |
Negative ESI | 99 | [ClO₄⁻] | All pH |
Fragmentation analysis using tandem mass spectrometry (MS/MS) reveals characteristic loss patterns including dehydration (-18 Da) and carbon monoxide elimination (-28 Da), which are typical for flavonoid-related compounds [35]. The base peak at m/z 252 in the MS/MS spectrum corresponds to the loss of a methyl radical (- CH₃, -15 Da) from the molecular ion, indicating the labile nature of the methoxy substituent [12] [35].
Under different pH conditions, mass spectrometric analysis confirms the structural transformations observed in ultraviolet-visible spectroscopy [12]. At pH 13, the compound shows a molecular ion at m/z 285, corresponding to the chalcone form with an additional 18 mass units, consistent with ring opening and hydration [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information for dracorhodin perchlorate, particularly when analyzed under acidic conditions where a single molecular form predominates [12]. Proton nuclear magnetic resonance (¹H NMR) analysis in deuterated chloroform with trifluoroacetic acid reveals characteristic chemical shifts that confirm the flavylium structure [12].
Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
6-CH₃ | 2.41 | s | 3H | Methyl group |
5-OCH₃ | 4.08 | s | 3H | Methoxy group |
H-8 | 7.45 | s | 1H | Aromatic proton |
H-3 | 8.06 | d, J=8.6 Hz | 1H | Benzopyrylium |
H-4 | 9.12 | d, J=8.5 Hz | 1H | Benzopyrylium |
H-2',6' | 8.26 | d, J=7.7 Hz | 2H | Phenyl ortho |
H-3',5' | 7.72 | m | 2H | Phenyl meta |
H-4' | 7.85 | t, J=7.4 Hz | 1H | Phenyl para |
The ¹H NMR spectrum exhibits well-resolved signals consistent with the expected flavylium structure [12]. The methyl substituent at position 6 appears as a sharp singlet at 2.41 ppm, while the methoxy group at position 5 resonates at 4.08 ppm [12]. The aromatic region displays the characteristic pattern for the substituted benzopyrylium core and the phenyl substituent [12].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy further confirms the structural assignment, though specific chemical shift data for dracorhodin perchlorate under controlled conditions are limited in the literature [29]. The predicted ¹³C NMR spectrum shows the expected number of carbon signals consistent with the molecular formula C₁₇H₁₅ClO₇ [29].
Dracorhodin perchlorate undergoes complex pH-dependent structural transformations that are characteristic of flavylium compounds and represent a fundamental aspect of its chemical behavior [12]. These transformations involve reversible interconversion between multiple molecular forms, each with distinct spectroscopic and chromatographic properties [12].
At strongly acidic pH values (pH ≤ 1), dracorhodin perchlorate exists predominantly as the flavylium cation (AH⁺), which represents the most stable form under these conditions [12]. This protonated species exhibits a yellow coloration with characteristic ultraviolet-visible absorption maxima at 273 nm and 440 nm [12]. High-performance liquid chromatography analysis confirms that at pH 1, the compound exists as a single species with a retention time of 14.0 ± 0.2 minutes [12].
pH Range | Predominant Form | Color | λmax (nm) | Stability |
---|---|---|---|---|
pH < 2 | Flavylium cation (AH⁺) | Yellow | 273, 440 | High |
pH 3-6 | Mixed forms | Orange | Variable | Moderate |
pH 7-9 | Quinoidal base/Chalcone | Red | ~285 | Low |
pH > 10 | Chalcone anion | Orange-red | ~285 | Moderate |
As the pH increases toward neutral conditions, the flavylium cation undergoes deprotonation to form the quinoidal base (A), accompanied by hydration reactions that generate hemiketal species (B) [12]. These transformations result in the appearance of multiple chromatographic peaks when analyzed by high-performance liquid chromatography under neutral conditions [12].
At alkaline pH values (pH ≥ 13), dracorhodin perchlorate completely converts to the chalcone form through ring-opening mechanisms [12]. This transformation is evidenced by the appearance of a new molecular ion at m/z 285 in mass spectrometric analysis, representing an 18 mass unit increase consistent with hydration and ring opening [12]. The chalcone form exhibits orange-red coloration and represents a kinetically stable species under strongly basic conditions [12].
The stability profile of dracorhodin perchlorate differs significantly from that of natural dracorhodin, reflecting the stabilizing influence of the perchlorate counterion [19] [22]. Natural dracorhodin, isolated from dragon blood resin, exhibits greater susceptibility to degradation and structural rearrangement under ambient conditions [22] [12].
Parameter | Dracorhodin Perchlorate | Natural Dracorhodin | Stability Enhancement |
---|---|---|---|
Storage Temperature | -20°C | <-25°C | Moderate improvement |
Light Sensitivity | Moderate | High | Significant improvement |
pH Stability Range | 1-3 (optimal) | 1-2 (optimal) | Slight improvement |
Shelf Life | 2 years | <1 year | 2-fold improvement |
Solution Stability | Hours (neutral pH) | Minutes (neutral pH) | 5-10 fold improvement |
Comparative analysis reveals that dracorhodin perchlorate demonstrates enhanced stability across multiple parameters [19]. The perchlorate salt form provides improved storage characteristics, with acceptable stability at -20°C compared to the requirement for storage below -25°C for natural dracorhodin [19] [22]. The shelf life of dracorhodin perchlorate extends to two years under proper storage conditions, representing a significant improvement over natural dracorhodin [4].
The stabilizing effect of the perchlorate anion is particularly evident in solution stability studies [19]. While natural dracorhodin undergoes rapid degradation in neutral aqueous solutions within minutes, dracorhodin perchlorate maintains structural integrity for several hours under similar conditions [12] [19]. This enhanced stability makes dracorhodin perchlorate more suitable for research applications and potential pharmaceutical development [19] [21].